

Phenolsulfonphthalein (Phenol Red): A Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Phenol Red**

Cat. No.: **B144684**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

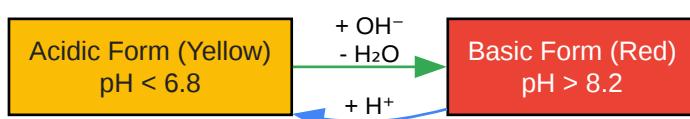
Phenolsulfonphthalein, commonly known as **phenol red**, is a triphenylmethane dye widely utilized in laboratory settings as a pH indicator and, historically, as a diagnostic agent for assessing renal function.^{[1][2][3]} Its distinct color transition across a specific pH range makes it an invaluable tool in cell culture, titrations, and various biochemical assays. This technical guide provides an in-depth overview of the core chemical properties of phenolsulfonphthalein, detailed experimental protocols for its use, and visual representations of its functional mechanisms.

Core Chemical and Physical Properties

Phenolsulfonphthalein is a weak acid that exhibits a gradual color change from yellow to red over a pH range of 6.8 to 8.2.^[4] Above a pH of 8.2, it turns a bright pink or fuchsia color.^{[3][5]} This chromic shift is due to the pH-dependent structural rearrangement of the molecule.

Quantitative Data Summary

The key quantitative properties of phenolsulfonphthalein are summarized in the tables below for easy reference and comparison.


Identifier	Value	Reference
IUPAC Name	4,4'-(3H-2,1-Benzoxathiole-3-ylidene)bisphenol S,S-dioxide	[6]
Synonyms	Phenol Red, PSP, Phenolsulfonephthalein	[1][7]
CAS Number	143-74-8	[5][7]
Molecular Formula	C ₁₉ H ₁₄ O ₅ S	[2][5][7]
Molecular Weight	354.38 g/mol	[2][5][7]

Property	Value	Conditions	Reference
Appearance	Bright to dark red crystalline powder	Standard state	[5][6][8]
Melting Point	>300 °C	[5][7]	
pKa	~7.9 - 8.0	20-25 °C	[3][5][7]
pH Indicator Range	6.8 (Yellow) - 8.4 (Red)	[6][7]	
Water Solubility	0.77 g/L	[3][5][9]	
Ethanol Solubility	2.9 g/L	[3][5][9]	
Other Solubilities	Soluble in alkali hydroxides and carbonates; Slightly soluble in acetone; Insoluble in chloroform and ether.	[6]	

Spectral Property	Wavelength (λ_{max})	pH / Solvent	Reference
Absorption Maximum 1	423 nm - 435 nm	Acidic (pH 3.0) / Methanol	[10][11]
Absorption Maximum 2	557 nm - 560 nm	Basic (pH 8.8)	[7][10]
Absorption Maximum 3	558 nm	0.1 N NaOH (aq)	[12]
Absorption Maximum 4	443 nm	pH < 6.8	[13]
Absorption Maximum 5	570 nm	pH > 8.2	[13]

pH-Dependent Structural Transition

The color change of phenolsulfonphthalein is a direct result of its structural transformation in response to changes in hydrogen ion concentration. In acidic solutions, the molecule exists predominantly in a non-ionized, lactone form, which is yellow. As the pH increases, deprotonation occurs, leading to a quinoid structure that is red.

[Click to download full resolution via product page](#)

Caption: pH-induced structural transition of Phenolsulfonphthalein.

Experimental Protocols

Preparation of a 0.1% Phenol Red Indicator Solution

This protocol details the preparation of a standard 0.1% **phenol red** solution for use as a pH indicator in titrations and other laboratory applications.[14][15]

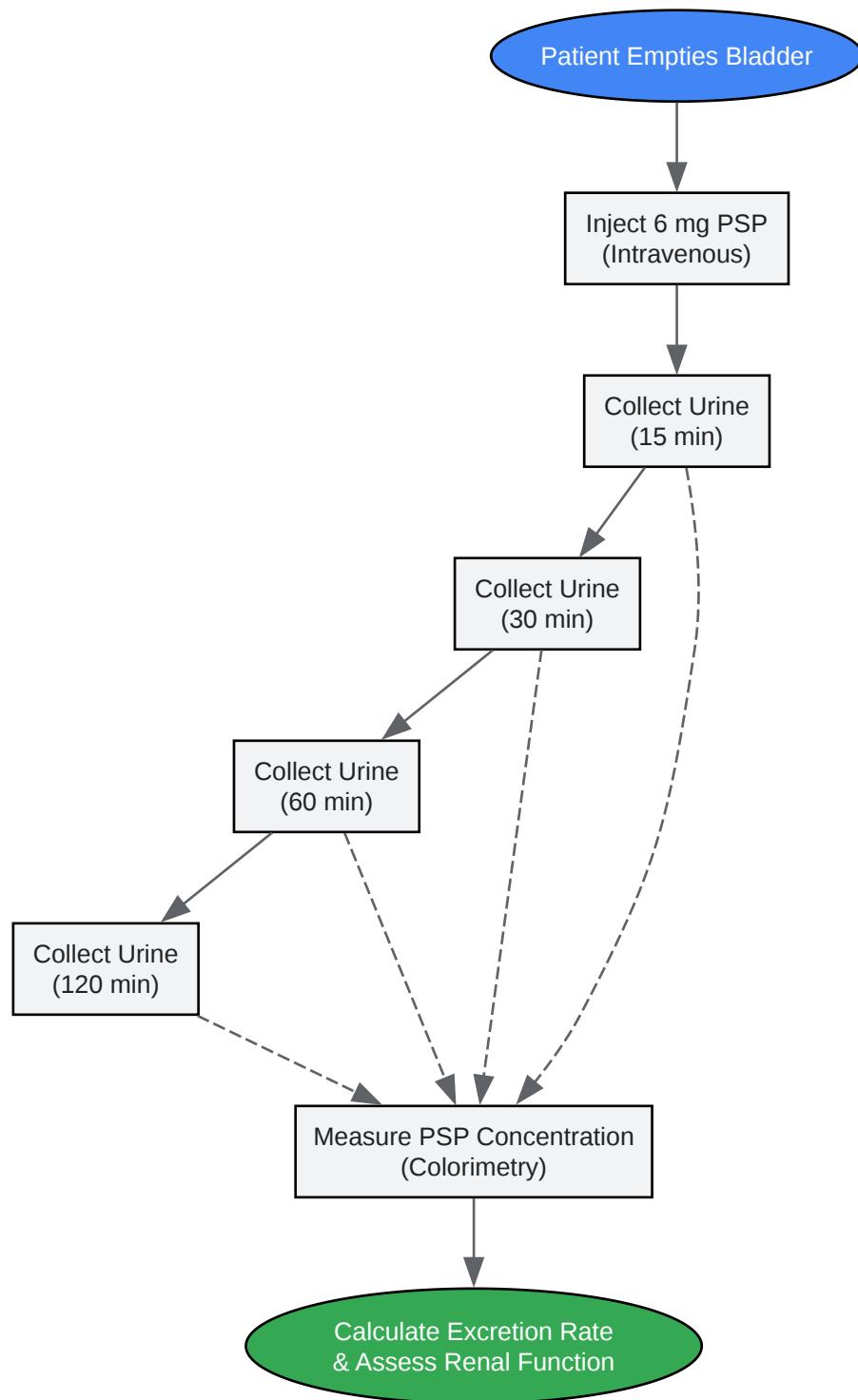
Materials:

- **Phenol red** (phenolsulfonphthalein) powder
- 0.1 M Sodium hydroxide (NaOH) solution
- Ethanol (95% or 96%)
- Distilled or deionized water
- 100 mL volumetric flask
- Pipette
- Balance

Procedure:

- Weigh out 0.1 g (100 mg) of **phenol red** powder using an analytical balance.
- Carefully transfer the powder to the 100 mL volumetric flask.
- Add 2.82 mL of 0.1 M NaOH solution to the flask to dissolve the **phenol red**.[\[14\]](#)[\[15\]](#)
- Add 20 mL of ethanol (96%) to the flask and swirl gently to ensure complete dissolution.[\[15\]](#)
- Once the **phenol red** is fully dissolved, dilute the solution to the 100 mL mark with distilled water.
- Stopper the flask and invert it several times to ensure the solution is homogeneous.
- Store the prepared indicator solution in a well-sealed bottle, protected from light.

The Phenolsulfonphthalein (PSP) Test for Renal Function (Historical Protocol)


The PSP test was a clinical procedure used to estimate renal blood flow.[\[13\]](#)[\[16\]](#) While now largely obsolete, the methodology provides insight into the historical applications of phenolsulfonphthalein.[\[9\]](#) The test is based on the principle that PSP is almost entirely excreted by the kidneys.[\[13\]](#)

Materials:

- Sterile phenolsulfonphthalein solution for injection (typically 6 mg/mL)
- Syringes and needles for intravenous or intramuscular injection
- Urine collection containers
- Colorimeter or spectrophotometer

Procedure:

- The patient is instructed to empty their bladder completely.[9][17]
- A specific dose of phenolsulfonphthalein (e.g., 6 mg) is injected intravenously or intramuscularly.[1][9]
- Urine samples are collected at specific time intervals, typically 15, 30, 60, and 120 minutes after the injection.[9][16]
- The volume of each urine sample is measured.
- The urine is made alkaline with NaOH to bring out the red color of the PSP.
- The concentration of PSP in each urine sample is determined using a colorimeter by comparing it to a standard solution.
- The percentage of the injected dose excreted at each time point is calculated to assess kidney function. Normally, about 25-35% of the dye is recovered in the first 15 minutes.[9][16]

[Click to download full resolution via product page](#)

Caption: Experimental workflow of the historical PSP renal function test.

Applications in Cell Culture

Phenol red is commonly included in cell culture media as a pH indicator to monitor the health of the culture.[2][18][19] Most living tissues thrive at a near-neutral pH (around 7.4).[13] As cells metabolize, they produce acidic byproducts (like lactic acid), which lower the pH of the medium. This pH drop is visualized by a color change of the **phenol red** from red to yellow, indicating the need for a media change.

It is important to note that **phenol red** has been shown to have weak estrogen-mimicking effects, which can be a concern in studies involving estrogen-sensitive cells, such as certain breast cancer cell lines.[13] For such experiments, the use of **phenol red**-free media is recommended.

Safety and Handling

Phenolsulfonphthalein is generally considered to have low toxicity. However, as with any chemical, appropriate laboratory safety precautions should be taken. It may cause irritation upon inhalation, ingestion, or skin contact.[6] Always consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is Phenolsulfonphthalein used for? [synapse.patsnap.com]
- 2. Phenol Red | C19H14O5S | CID 4766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenol_red [chemeurope.com]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. macsenlab.com [macsenlab.com]
- 6. cameo.mfa.org [cameo.mfa.org]
- 7. Phenol Red | 143-74-8 [chemicalbook.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. Phenolsulfonphthalein (PSP) Test—Uses, Procedures, Result [anavara.com]
- 10. Phenol red, indicator, ACS, Phenolsulfonphthalein, PR - Scharlab [scharlab.com]
- 11. Direct fluorination of phenolsulfonphthalein: a method for synthesis of positron-emitting indicators for in vivo pH measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PhotochemCAD | Phenol Red [photochemcad.com]
- 13. Phenol red - Wikipedia [en.wikipedia.org]
- 14. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 15. Preparation of Indicator Solutions [pharmacymess.com]
- 16. Phenolsulfonphthalein test | Liver Function, Kidney Function & Urine Test | Britannica [britannica.com]
- 17. Phenolsulfonphthalein (injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Phenolsulfonphthalein (Phenol Red): A Technical Guide for Laboratory Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b144684#chemical-properties-of-phenolsulfonphthalein-for-lab-use>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com